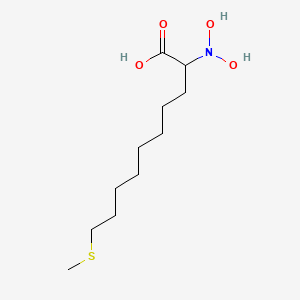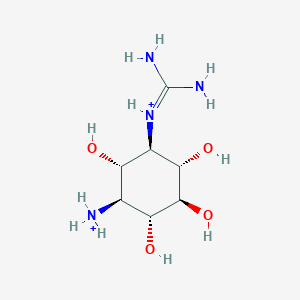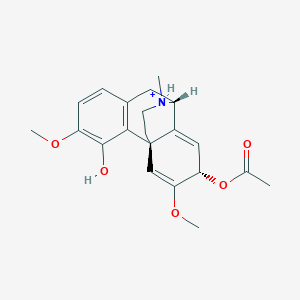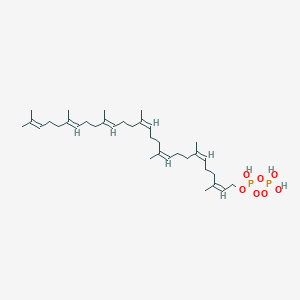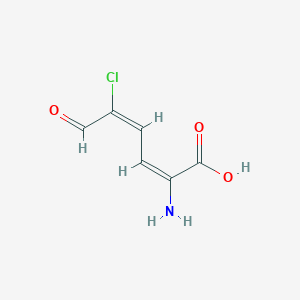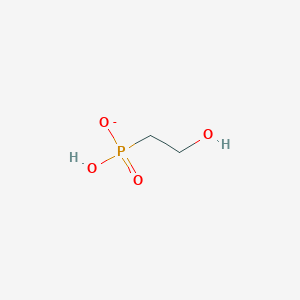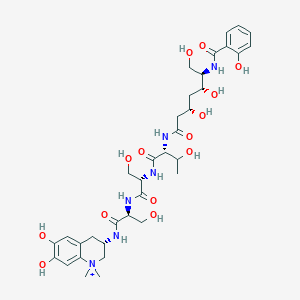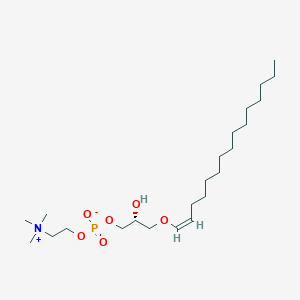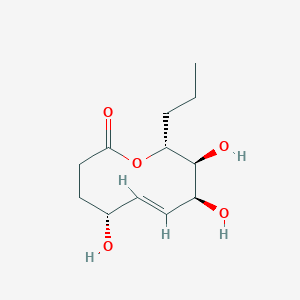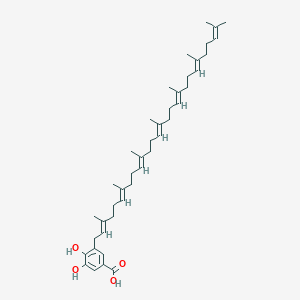
3,4-Dihydroxy-5-all-trans-heptaprenylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydroxy-5-all-trans-heptaprenylbenzoic acid is a dihydroxybenzoic acid where the hydroxy groups are at the 4- and 5-positions together with a heptaprenyl group at the 3-position. It is a conjugate acid of a 3,4-dihydroxy-5-all-trans-heptaprenylbenzoate.
Applications De Recherche Scientifique
Biosynthesis and Natural Products
- 3,4-Dihydroxy-5-all-trans-heptaprenylbenzoic acid and related compounds have been isolated from the fungus Curvularia fallax. These compounds have been studied for their biosynthesis, comparing their production in C. fallax and Streptomyces niveus (Abraham & Arfmann, 1990).
Synthetic Applications in Chemistry
- Engineered strains of Escherichia coli have been utilized for the synthesis of (R,R)‐3,4‐Dihydroxy‐3,4‐dihydrobenzoic Acid, demonstrating its potential in natural product chemistry and in the synthesis of novel compounds (Franke, Sprenger, & Müller, 2003).
Metabolic Fate and Applications in Food Chemistry
- Studies on the metabolic fate of gallic acid and similar compounds, including this compound, have shown their transformation and metabolization processes in the animal body. This research contributes to understanding their role in food chemistry and their natural occurrence in various foods (Booth et al., 1959).
Pharmaceutical and Biological Applications
- Novel compounds like 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, structurally related to this compound, have been isolated and evaluated for their biological activities, such as glycosidase and glycogen phosphorylase inhibitory activities (Li et al., 2008).
Antioxidant Properties
- A study identified compounds structurally related to this compound from Aspergillus carneus, indicating their potential as strong antioxidants (Xu et al., 2017).
Role in Ubiquinone Biosynthesis
- The role of related compounds in the biosynthesis of ubiquinone (coenzyme Q) has been demonstrated, showing the importance of this compound in cellular energy processes (Marbois et al., 1994).
Environmental Applications
- The removal of protocatechuic acid, a compound related to this compound, from waste streams has been explored, highlighting its significance in environmental science and pollution research (Antony & Wasewar, 2019).
Cancer Research
- Research into derivatives of this compound has contributed to the development of novel anticancer agents, illustrating its potential use in cancer therapy (Thi et al., 2015).
Propriétés
Formule moléculaire |
C42H62O4 |
|---|---|
Poids moléculaire |
630.9 g/mol |
Nom IUPAC |
3-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C42H62O4/c1-31(2)15-9-16-32(3)17-10-18-33(4)19-11-20-34(5)21-12-22-35(6)23-13-24-36(7)25-14-26-37(8)27-28-38-29-39(42(45)46)30-40(43)41(38)44/h15,17,19,21,23,25,27,29-30,43-44H,9-14,16,18,20,22,24,26,28H2,1-8H3,(H,45,46)/b32-17+,33-19+,34-21+,35-23+,36-25+,37-27+ |
Clé InChI |
LIEYLSGXGOXYTD-CTBYCIIYSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)O)O)/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)O)O)C)C)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



